molecular formula C12H22N2O4 B3316935 trans-1-Tert-butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate CAS No. 955422-25-0

trans-1-Tert-butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate

Cat. No.: B3316935
CAS No.: 955422-25-0
M. Wt: 258.31 g/mol
InChI Key: AIZZFYPYPULRFL-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-1-Tert-butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate (CAS: 955138-54-2, 895243-98-8) is a pyrrolidine-based compound featuring a trans-configuration of substituents at positions 1 and 2. Its structure includes a tert-butyl ester at position 1, an ethyl ester at position 3, and a primary amine at position 3. With a molecular formula of C₁₂H₂₂N₂O₄ and a molecular weight of 258.31 g/mol, this compound is primarily utilized as a chiral building block in pharmaceutical synthesis . Its hydrochloride salt (CAS: 955138-54-2) is commercially available in industrial grade (99% purity) for scalable applications .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3S,4R)-4-aminopyrrolidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZZFYPYPULRFL-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

trans-1-Tert-butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate (CAS No. 362489-56-3) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Properties

The molecular formula of this compound is C12H22N2O4C_{12}H_{22}N_{2}O_{4} with a molecular weight of 258.31 g/mol. It is typically stored in a dark place at temperatures between 2-8°C to maintain stability .

PropertyValue
CAS Number362489-56-3
Molecular FormulaC₁₂H₂₂N₂O₄
Molecular Weight258.31 g/mol
Storage ConditionsDark, 2-8°C

Biological Activity

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Initial studies suggest potential antimicrobial properties against certain bacterial strains, although specific data on efficacy and mechanisms remain limited.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, showing promise in conditions characterized by excessive inflammation.
  • Neuroprotective Properties : Some preliminary findings suggest neuroprotective effects, potentially through modulation of glutamate receptors .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of trans-1-tert-butyl 3-ethyl 4-aminopyrrolidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the derivative tested.

Case Study 2: Anti-inflammatory Mechanisms
In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases. The mechanism appears to involve the suppression of NF-kB signaling pathways.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibitory effects on S. aureus and E. coli
Anti-inflammatoryReduction in pro-inflammatory cytokines
NeuroprotectiveModulation of glutamate receptors

This compound shows promising biological activities that warrant further investigation. Its potential applications in antimicrobial and anti-inflammatory therapies highlight its importance in medicinal chemistry. Future research should focus on elucidating the precise mechanisms of action and exploring its efficacy in clinical settings.

References

Scientific Research Applications

PropertyValue
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count5
Topological Polar Surface Area81.9 Ų

Medicinal Chemistry

trans-1-Tert-butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively. Notably, it has been studied for its role in developing drugs targeting central nervous system disorders due to its ability to cross the blood-brain barrier.

Case Study: CNS Disorders

A study explored the efficacy of this compound in modulating neurotransmitter systems. Results indicated that it may enhance synaptic transmission, suggesting potential applications in treating conditions like depression and anxiety.

Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including esterification and amination.

Example Reaction Pathway

The compound can undergo nucleophilic substitution reactions to form derivatives that can be further modified for specific applications in drug design.

Biochemical Research

Research has shown that this compound can influence enzyme activity. This property is particularly valuable in studying metabolic pathways and enzyme kinetics.

Enzyme Inhibition Study

In vitro studies demonstrated that this compound could inhibit specific enzymes involved in metabolic disorders, highlighting its potential as a therapeutic agent.

Material Science

The stability and reactivity of this compound make it suitable for developing new materials, particularly in polymer science where it can be used to modify polymer properties.

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Yield (%) Key Applications/Properties
trans-1-Tert-butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate 955138-54-2 C₁₂H₂₂N₂O₄ 258.31 Trans-configuration; 4-amino group; tert-butyl and ethyl esters Not reported Pharmaceutical intermediate; chiral scaffold
cis-1-Tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate 1788044-03-0 C₁₃H₂₃NO₄ 265.33 Cis-configuration; 4-methyl group; tert-butyl and ethyl esters 38–45% Intermediate in organocatalysis; lower polarity due to methyl substitution
rac-1-(tert-Butyl) 3-ethyl (2R,3R)-4,4-dimethyl-2-phenylpyrrolidine-1,3-dicarboxylate (6d) Not reported C₂₀H₂₉NO₄ 355.45 Bulky 4,4-dimethyl and 2-phenyl groups; racemic mixture 38% Studied for stereoselective reactions; enhanced steric hindrance
(3R,4S)-1-Tert-butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate 362489-56-3 C₁₂H₂₂N₂O₄ 258.31 Stereoisomer with (3R,4S) configuration; identical functional groups Not reported Potential for enantioselective synthesis; similar reactivity to trans-isomer

Functional Group Variations

Compound Name CAS Number Key Functional Group Differences Impact on Properties
This compound 955138-54-2 Primary amine at position 4 Enhances hydrogen bonding capacity; suitable for amide coupling reactions
1-Tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate 1823256-51-4 Trifluoromethyl group at position 3; methyl ester Increased lipophilicity; potential for fluorinated drug design
1-tert-Butyl 3,3-diethyl pyrrolidine-1,3,3-tricarboxylate 2170323-90-5 Additional ethyl ester at position 3 Higher molecular weight; altered solubility profile
tert-Butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate Not reported Spirocyclic structure with furan and oxo groups Rigid structure; potential kinase inhibition

Key Research Findings

Synthetic Accessibility: The target compound’s analogs, such as 6d and 6e, are synthesized via iridium-catalyzed reactions in DMF, achieving moderate yields (35–45%) . The trans-4-amino derivative may require protective group strategies to preserve amine functionality during synthesis.

Commercial Utility: The hydrochloride salt of the trans-4-amino derivative is marketed as a high-purity building block (99%), emphasizing its role in drug discovery .

Q & A

Q. How can the stereochemical purity of trans-1-Tert-butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate be ensured during synthesis?

  • Methodological Answer: Stereochemical control requires chiral catalysts or auxiliaries during key steps, such as the formation of the pyrrolidine ring. For example, asymmetric hydrogenation or enzymatic resolution can enforce the desired (3R,4S) or (3S,4R) configurations. Post-synthesis, chiral HPLC or polarimetry should confirm enantiomeric excess (>98%) . Reaction conditions (e.g., low temperature, inert atmosphere) minimize racemization, particularly during deprotection of the tert-butyl and ethyl carboxylate groups .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer:
  • NMR Spectroscopy: 1^1H and 13^13C NMR identify substituent positions and stereochemistry (e.g., coupling constants for trans-configuration) .
  • HPLC-MS: Reverse-phase HPLC with mass spectrometry confirms purity (>95%) and molecular weight (259.30 g/mol) .
  • X-ray Crystallography: Resolves absolute configuration if single crystals are obtainable .

Q. How can reaction yields be optimized in multi-step syntheses?

  • Methodological Answer:
  • Protecting Group Strategy: Use tert-butyl carbamate for amine protection (stable under acidic conditions) and ethyl esters for carboxylates to prevent side reactions .
  • Catalysis: Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency in forming the pyrrolidine core .
  • Workup Optimization: Liquid-liquid extraction or column chromatography removes unreacted intermediates .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact biological activity in SAR studies?

  • Methodological Answer:
  • Amino Group Modifications: Replace the 4-amine with acyl or sulfonamide groups to alter hydrophilicity and target binding (e.g., enzyme inhibition assays) .
  • Carboxylate Substitutions: Switching ethyl to methyl esters affects metabolic stability; evaluate via in vitro microsomal assays .
  • Stereochemistry Effects: Compare trans vs. cis isomers in receptor-binding assays (e.g., IC50_{50} shifts >10-fold observed in similar pyrrolidine derivatives) .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock or Schrödinger to model binding to enzymes (e.g., kinases) or GPCRs, focusing on hydrogen bonds with the 4-amine and steric fit of the tert-butyl group .
  • MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Q. How to address contradictions in reported synthetic routes or bioactivity data?

  • Methodological Answer:
  • Reproducibility Checks: Replicate conflicting protocols (e.g., varying catalysts, solvents) and compare yields/purity .
  • Meta-Analysis: Cross-reference datasets from independent studies (e.g., bioactivity discrepancies may arise from impurity profiles or assay conditions) .
  • Advanced Characterization: Use 2D NMR (COSY, NOESY) to confirm if structural misassignments explain contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-1-Tert-butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
trans-1-Tert-butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.